molecular formula C10H20N2O3 B1332696 (R)-2-Aminomethyl-4-Boc-morpholine CAS No. 1174913-80-4

(R)-2-Aminomethyl-4-Boc-morpholine

Cat. No.: B1332696
CAS No.: 1174913-80-4
M. Wt: 216.28 g/mol
InChI Key: MTMBHUYOIZWQAJ-MRVPVSSYSA-N
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Description

®-2-Aminomethyl-4-Boc-morpholine is a chiral compound that features a morpholine ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminomethyl-4-Boc-morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where formaldehyde and a reducing agent such as sodium cyanoborohydride are used.

    Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for ®-2-Aminomethyl-4-Boc-morpholine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Aminomethyl-4-Boc-morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the Boc group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the compound with the Boc group intact.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

®-2-Aminomethyl-4-Boc-morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Aminomethyl-4-Boc-morpholine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at the aminomethyl group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminomethyl-4-Boc-morpholine: The enantiomer of the compound with similar chemical properties but different stereochemistry.

    2-Aminomethyl-4-Boc-piperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.

    2-Aminomethyl-4-Boc-pyrrolidine: Another analogous compound with a pyrrolidine ring.

Uniqueness

®-2-Aminomethyl-4-Boc-morpholine is unique due to its chiral nature and the presence of the Boc protecting group, which allows for selective reactions and applications in asymmetric synthesis. Its morpholine ring also imparts distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMBHUYOIZWQAJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363929
Record name tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174913-80-4
Record name tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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